molecular formula C7H13ClO2S B2381661 2-Cyclopentylethane-1-sulfonyl chloride CAS No. 405219-36-5

2-Cyclopentylethane-1-sulfonyl chloride

Cat. No.: B2381661
CAS No.: 405219-36-5
M. Wt: 196.69
InChI Key: WNRZSSJJNUQKAX-UHFFFAOYSA-N
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Description

2-Cyclopentylethane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclopentyl ring through an ethane chain. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.

Preparation Methods

The synthesis of 2-Cyclopentylethane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of cyclopentyl ethane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows:

[ \text{Cyclopentyl ethane} + \text{HSO}_3\text{Cl} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) in the presence of sulfur dioxide (SO2) or thionyl chloride (SOCl2) . These methods offer high yields and purity, making them suitable for industrial production.

Chemical Reactions Analysis

2-Cyclopentylethane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

Scientific Research Applications

2-Cyclopentylethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentylethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-Cyclopentylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as 2-Chloroethanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, their reactivity and applications differ based on the nature of the substituents attached to the sulfonyl group . For example, 2-Chloroethanesulfonyl chloride is commonly used in the synthesis of sulfonamides, whereas benzenesulfonyl chloride is used in the preparation of sulfonylureas and other pharmaceuticals.

Similar Compounds

  • 2-Chloroethanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Methanesulfonyl chloride

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2-cyclopentylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRZSSJJNUQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405219-36-5
Record name 2-cyclopentylethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dimethylformamide (5 drops) was added over 1 minute to a stirred solution of 2-(cyclopentyl)ethylsulfonic acid sodium salt (1 5.5 g, 87.5 mmol) in thionyl chloride (60 ml) under a nitrogen atmosphere. The reaction mixture was stirred under reflux for 5 hours and was then cooled to room temperature and concentrated under vacuum. The residue was suspended in toluene (100 ml) and then concentrated under vacuum. The residue was dissolved in a mixture of ethyl acetate (150 ml) and water (150 ml) and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (100 ml) and the combined organic extracts were washed with brine (3×100 ml), dried (magnesium sulfate) and evaporated to give the title compound as a brown oil (14.1 g), Rf 0.5 (pentane/ethyl acetate 95:5).
Name
2-(cyclopentyl)ethylsulfonic acid sodium salt
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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